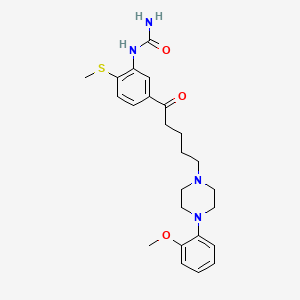![molecular formula C44H28Cu2N8Na4O17S4 B13816646 Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate CAS No. 31765-95-4](/img/structure/B13816646.png)
Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate is a complex organic compound that belongs to the class of phthalocyanine dyes. This compound is known for its vibrant color and is widely used in various industrial applications, including textiles, inks, and coatings. The presence of copper in its structure enhances its stability and color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps, starting with the preparation of the phthalocyanine core. The phthalocyanine core is synthesized by reacting phthalic anhydride with urea and a metal salt, typically copper chloride, under high-temperature conditions. The resulting phthalocyanine is then sulfonated using sulfuric acid to introduce sulfonic acid groups at specific positions on the phthalocyanine ring.
The sulfonated phthalocyanine is then reacted with aniline derivatives under diazotization conditions to introduce the diazenyl groups. The final step involves neutralizing the sulfonic acid groups with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically isolated by filtration, washed to remove impurities, and dried to obtain the pure tetrasodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and aniline groups.
Reduction: Reduction reactions can occur at the diazenyl groups, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted phthalocyanine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a dye and pigment in various applications. Its stability and vibrant color make it suitable for use in analytical chemistry as a staining agent.
Biology
In biological research, the compound is used as a fluorescent marker due to its strong absorption and emission properties. It is also used in the study of cellular processes and as a probe in fluorescence microscopy.
Medicine
Industry
In the industrial sector, the compound is widely used in the production of textiles, inks, and coatings
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb light and generate reactive oxygen species. The copper center plays a crucial role in this process by facilitating electron transfer reactions. The generated reactive oxygen species can then interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper phthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonic acid tetrasodium salt
- Copper phthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonic acid
- Copper phthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonic acid tetraammonium salt
Uniqueness
The uniqueness of tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate lies in its specific structure, which imparts unique color properties and stability. The presence of multiple sulfonic acid groups enhances its solubility in water, making it suitable for various applications where water solubility is essential.
Propriétés
Numéro CAS |
31765-95-4 |
|---|---|
Formule moléculaire |
C44H28Cu2N8Na4O17S4 |
Poids moléculaire |
1288.1 g/mol |
Nom IUPAC |
tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C44H32N8O17S4.2Cu.4Na/c53-37-21-29(11-13-35(37)47-49-41-39(72(64,65)66)15-23-7-9-27(19-33(23)43(41)55)45-25-3-1-5-31(17-25)70(58,59)60)51-52(57)30-12-14-36(38(54)22-30)48-50-42-40(73(67,68)69)16-24-8-10-28(20-34(24)44(42)56)46-26-4-2-6-32(18-26)71(61,62)63;;;;;;/h1-22,45-46,53-56H,(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;;;;;/q;;;4*+1/p-4 |
Clé InChI |
JSXUAQYYTSWSKK-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)N=[N+](C5=CC(=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)NC8=CC(=CC=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


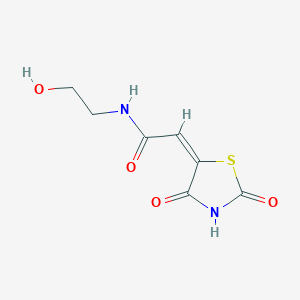
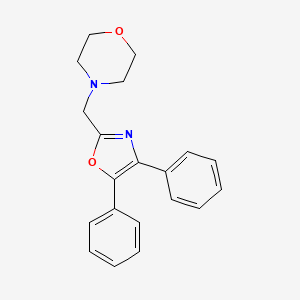
![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
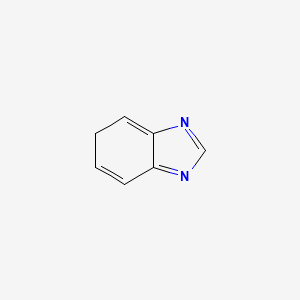
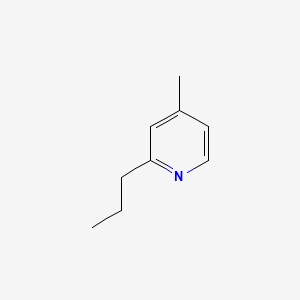

![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)


![Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
